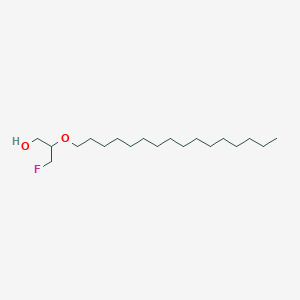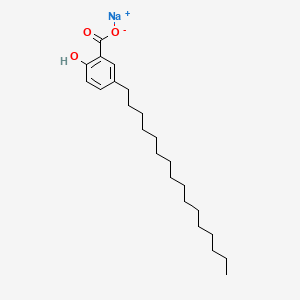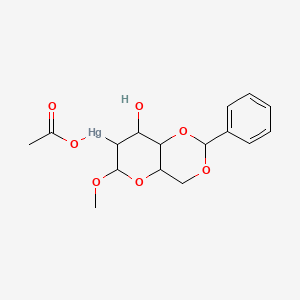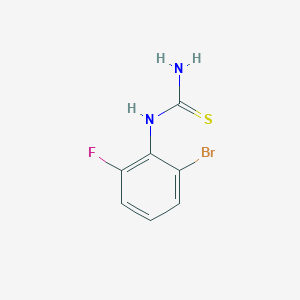
Tricosa-10,12-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosa-10,12-diyn-1-OL: is a chemical compound characterized by the presence of a long carbon chain with two triple bonds and a hydroxyl group. Its structure can be represented as CH₃-(CH₂)₉-C≡C-C≡C-(CH₂)₈-CH₂OH. This compound is part of the diacetylene family, known for their unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Preparation of undec-2-yn-1-ol: Propargyl alcohol is added to a flame-dried flask containing tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA). The solution is cooled to -78°C under an argon atmosphere. n-butyl lithium is added, and the temperature is raised to -30°C. 1-bromooctane is then added dropwise, and the solution is stirred at room temperature for 15 hours.
Industrial Production Methods: The industrial production of Tricosa-10,12-diyn-1-OL typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of automated systems for precise control of temperature and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tricosa-10,12-diyn-1-OL can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
Chemistry: Tricosa-10,12-diyn-1-OL is used in the synthesis of polymers and other complex molecules due to its reactive triple bonds .
Biology: In biological research, it is used to study cell membrane dynamics and interactions due to its ability to form liposomes .
Industry: The compound is used in the production of smart materials and sensors, leveraging its unique color-changing properties under different conditions .
Mécanisme D'action
The mechanism of action of Tricosa-10,12-diyn-1-OL involves its ability to undergo polymerization and form extended conjugated systems. This property is utilized in the development of materials that respond to external stimuli such as light and temperature . The molecular targets and pathways involved include interactions with cell membranes and the formation of stable polymeric structures.
Comparaison Avec Des Composés Similaires
Tricosa-10,12-diynoic acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
1,5-bis((tricosa-10,12-diyn-1-yloxy)methyl)anthracene: A derivative used in the formation of complex molecular assemblies.
Uniqueness: Tricosa-10,12-diyn-1-OL is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis and applications. Its ability to form stable polymeric structures and respond to external stimuli makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
69288-35-3 |
|---|---|
Formule moléculaire |
C23H40O |
Poids moléculaire |
332.6 g/mol |
Nom IUPAC |
tricosa-10,12-diyn-1-ol |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-10,15-23H2,1H3 |
Clé InChI |
DBSTWBRUGYCPTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CC#CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)


![1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}](/img/structure/B14477576.png)




![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)

![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
